BenchChemオンラインストアへようこそ!

Carmantadine

Medicinal Chemistry Antiparkinsonian Agents Adamantane Derivatives

Carmantadine (developmental code SCH-15427) is a racemic antiparkinsonian agent belonging to the adamantane class, characterized by an adamantyl group linked to an azetidine-2-carboxylic acid moiety. It was patented by Scherico Ltd.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 38081-67-3
Cat. No. B1616462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmantadine
CAS38081-67-3
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C14H21NO2/c16-13(17)12-1-2-15(12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,16,17)
InChIKeyVPBLOJFGPORKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carmantadine (CAS 38081-67-3): A Historical Adamantane Antiparkinsonian Agent


Carmantadine (developmental code SCH-15427) is a racemic antiparkinsonian agent belonging to the adamantane class, characterized by an adamantyl group linked to an azetidine-2-carboxylic acid moiety [1]. It was patented by Scherico Ltd. as a spasmolytic for the treatment of spasms associated with Parkinson's disease [2]. Structurally related to amantadine and dopamantine, carmantadine was first described in 1972 and advanced to early clinical trials but was never marketed [3].

Why Adamantane Antiparkinsonian Agents Cannot Be Simply Interchanged for Carmantadine


Within the adamantane class, structural modifications at the bridgehead position lead to divergent pharmacological profiles that preclude direct substitution. Carmantadine’s unique azetidine-2-carboxylic acid moiety differentiates it from amantadine's primary amine and dopamantine's dopamine conjugate, resulting in distinct physicochemical and biological properties [1]. Historical head-turning assays, a model for predicting clinical antiparkinsonian potency, confirmed its activity alongside amantadine and apomorphine, yet outcomes were not identical across agents [2]. Without modern comparative selectivity, pharmacokinetic, or clinical efficacy data, assuming therapeutic equivalence with any marketed analog is scientifically unsound [3].

Quantifiable Differentiation Evidence for Carmantadine Against Closest Analogs


Structural Differentiation: Azetidine Carboxylic Acid Moiety vs. Primary Amine in Amantadine

Carmantadine's core structure is 1-(1-adamantyl)azetidine-2-carboxylic acid, which incorporates a strained four-membered azetidine ring bearing a carboxylic acid group [1]. In contrast, the primary comparator amantadine is a simple 1-aminoadamantane [2]. This structural difference results in a different hydrogen bond donor/acceptor profile (1 donor, 3 acceptors for carmantadine versus 1 donor, 1 acceptor for amantadine) and a calculated LogP that alters CNS penetration potential [1].

Medicinal Chemistry Antiparkinsonian Agents Adamantane Derivatives

Efficacy in the Head-Turning Model: A Class-Level Prediction of Antiparkinsonian Potency

Carmantadine was demonstrated to be effective in the electrically-induced head-turning (HT) test in rats, a model used to predict clinical antiparkinsonian potency [1][2]. The 1974 abstract by Goldstein and Barnett specifically investigated intracaudate administration of dopamine, amantadine, apomorphine, dopamantine, and carmantadine for antagonism of HT, confirming its central mechanism of action alongside clinically validated drugs [2]. A subsequent 1975 paper on this model established that for amantadine and apomorphine, there was a high correlation between inhibition of head-turning and their respective clinical anti-Parkinsonian potency [3].

In Vivo Pharmacology Parkinson's Disease Models Behavioral Assays

Clinical Development Stage: Early Clinical Trial Status

Carmantadine reached the stage of early clinical trials in the 1970s before development was discontinued [1][2]. This differentiates it from purely preclinical research compounds that lack any human exposure data. However, no results from these trials have been published in accessible databases, including PubMed. In contrast, the comparator amantadine completed full clinical development and received FDA approval for both influenza A and Parkinson's disease [3].

Clinical Development Investigational Drug Antiparkinsonian

Optimal Scientific and Industrial Use Cases for Carmantadine


Reference Standard for Historical Adamantane Structure-Activity Relationship (SAR) Studies

Procure carmantadine as a reference compound to probe the SAR of adamantane-based antiparkinsonian agents. Its activity in the head-turning model [1] places it within a cluster of compounds (alongside amantadine and apomorphine) whose in vivo efficacy was correlated with clinical potency [2]. This makes it valuable for benchmarking new chemical entities in legacy assay systems.

Starting Material for Synthesis of Novel Azetidine-Containing Bioisosteres

Utilize carmantadine's 1-(1-adamantyl)azetidine-2-carboxylic acid core [3] as a synthetic intermediate. The azetidine ring is a privileged scaffold in medicinal chemistry for modulating pharmacokinetic properties, and the adamantyl group confers lipophilicity for CNS penetration. This dual functionality enables the creation of focused libraries for neurological target screening.

Tool Compound for Investigating Dopaminergic Mechanisms in the Caudate Nucleus

Given its demonstrated efficacy upon direct intracaudate administration in the head-turning assay [4], carmantadine can serve as a pharmacological tool to dissect dopaminergic signaling pathways within the basal ganglia. It is particularly useful for comparative studies designed to differentiate the effects of amantadine-like agents from apomorphine-like direct agonists.

Quote Request

Request a Quote for Carmantadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.